2-(3-Methoxypropyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid
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Overview
Description
The compound “(2-hydroxy-3-methoxypropyl)(methyl)amine; oxalic acid” has a CAS Number of 1172324-93-4 and a molecular weight of 209.2 . It is stored at room temperature and comes in the form of a powder .
Molecular Structure Analysis
The molecular structure of a similar compound, “2-Ethylhexyl 3-methoxypropyl adipate”, has a molecular formula of C18H34O5, an average mass of 330.460 Da, and a monoisotopic mass of 330.240631 Da .
Physical and Chemical Properties Analysis
The compound “2-Ethylhexyl 3-methoxypropyl adipate” has a density of 1.0±0.1 g/cm3, a boiling point of 402.9±25.0 °C at 760 mmHg, and a flash point of 171.0±23.2 °C .
Scientific Research Applications
Synthetic Chemistry Applications
- The esterification of tautomeric mixtures derived from the reaction of 5-arylfurfurilamines with maleic anhydride forms methyl esters with unexpected cleavage products, demonstrating a novel approach to synthesizing complex organic structures (Nadirova et al., 2019).
- A simple synthesis method for isoindoline-4-carboxylic acids through the aromatization of 3a,6-epoxyisoindoles in alkaline media offers a facile experimental procedure, highlighting the compound's role in the development of new synthetic pathways (Zubkov et al., 2012).
Materials Science Applications
- Bis(methoxypropyl) ether-promoted oxidation of aromatic alcohols into carboxylic acids and ketones showcases an eco-friendly, practical procedure for oxidizing organic compounds, underscoring the compound's utility in green chemistry (Liu et al., 2018).
- The synthesis of benzo[c]coumarin carboxylic acids and their solid-state fluorescence properties indicate potential applications in materials science, particularly in the development of novel fluorescent materials (Shi et al., 2017).
Pharmacological Research
- The study of the novel fluorophore 6-methoxy-4-quinolone derived from 5-methoxyindole-3-acetic acid, with strong fluorescence across a wide pH range, suggests potential applications in biomedical analysis and fluorescent labeling (Hirano et al., 2004).
- Thiol-Michael coupling and ring-opening metathesis polymerization techniques for synthesizing functional exo-7-oxanorbornene dendron macromonomers point towards the creation of novel polymers with specific applications in drug delivery systems (Liu et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
3-(3-methoxypropyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-18-6-2-5-14-7-13-4-3-8(19-13)9(12(16)17)10(13)11(14)15/h3-4,8-10H,2,5-7H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXUANDJYZKPIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CC23C=CC(O2)C(C3C1=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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